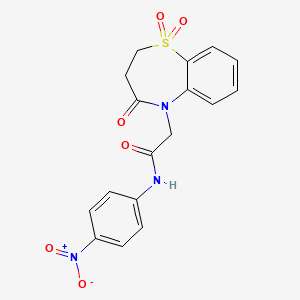

![molecular formula C17H15N3O5 B6569907 8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021210-39-8](/img/structure/B6569907.png)

8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of 2H-chromene, also known as coumarin . Coumarin and its derivatives are significant due to their natural fragrance, similar to vanilla beans . They are common in numerous phytochemical classes of natural products .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds such as 2,2-dimethyl-2H-chromene derivatives have been synthesized and characterized by spectroscopic analysis . The synthesis often involves various biosynthesis pathways .Aplicaciones Científicas De Investigación

Antioxidant Activity

The compound, being a derivative of coumarin-chalcone hybrid molecules, may exhibit significant antioxidant potential . These compounds have been evaluated for their antioxidant potential against 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydroxyl radicals in scavenging assays .

Antimicrobial Properties

As a derivative of 3-cyanocoumarins, the compound may exhibit antimicrobial activities . This class of coumarins has been known to exhibit such properties .

Antifungal Properties

Similar to its antimicrobial properties, the compound may also exhibit antifungal properties . This is again due to its relation to 3-cyanocoumarins .

Anti-HIV Activity

3-cyanocoumarins, which the compound is a derivative of, have been known to exhibit anti-HIV activities . Therefore, it’s possible that the compound may also have such properties .

Inhibition of Enzymes

The compound may have the potential to inhibit certain enzymes. For instance, 3-cyanocoumarins have been known to inhibit monoamine oxidase, α-chymotrypsin, and human leukocyte elastase .

Fluorescent Probes

3-cyanocoumarin-based organic fluorescent compounds have been developed and used in the fabrication of fluorescent probes for early detection of cancerous cells and fluorescent imaging in living cells . Given the compound’s relation to 3-cyanocoumarins, it may also have potential in this area .

Mecanismo De Acción

Target of Action

The primary target of this compound is pancreatic lipase (PL) . Pancreatic lipase is an enzyme that plays a crucial role in the digestion of dietary fats. It breaks down triglycerides into monoglycerides and free fatty acids, which can then be absorbed by the intestines .

Mode of Action

The compound interacts with pancreatic lipase in a competitive manner, inhibiting its activity . This interaction was confirmed through a docking study, which showed that the compound interacts with important active site amino acids of the enzyme, such as Phe 77, Arg 256, His 263, etc .

Biochemical Pathways

By inhibiting pancreatic lipase, the compound disrupts the normal digestion of dietary fats. This leads to a decrease in the absorption of dietary fats, which can have downstream effects on energy metabolism and storage .

Pharmacokinetics

Its use in nanoparticle form suggests that it may have been designed for improved bioavailability .

Result of Action

The primary result of the compound’s action is the inhibition of pancreatic lipase, leading to reduced fat digestion and absorption . This could potentially be used as a strategy for the treatment of conditions such as obesity .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound has been used in nanoparticle form for the removal of contaminants from water, suggesting that it may be stable and effective in aqueous environments . .

Propiedades

IUPAC Name |

8-(2-oxochromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O5/c21-13(11-9-10-3-1-2-4-12(10)25-14(11)22)20-7-5-17(6-8-20)15(23)18-16(24)19-17/h1-4,9H,5-8H2,(H2,18,19,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGYGQVHBNKIRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C(=O)NC(=O)N2)C(=O)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide](/img/structure/B6569826.png)

![2-difluoromethanesulfonyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide](/img/structure/B6569832.png)

![N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B6569842.png)

![3-{4-[2-(azepan-1-yl)-2-oxoethyl]phenyl}-1-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6569849.png)

![2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B6569856.png)

![N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B6569861.png)

![2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B6569868.png)

![2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B6569872.png)

![N'-cyclohexyl-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B6569888.png)

![N-(3-hydroxypropyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B6569889.png)

![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6569909.png)

![[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate](/img/structure/B6569914.png)

![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6569922.png)